![molecular formula C10H8BrNS B1342366 4-Benzyl-2-bromothiazole CAS No. 73553-79-4](/img/structure/B1342366.png)
4-Benzyl-2-bromothiazole
Overview
Description
4-Benzyl-2-bromothiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 2-position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules, including pharmaceuticals and natural products .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-benzyl-2-bromothiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets can be inferred to be varied and dependent on the specific biological activity being exhibited.
Mode of Action
For instance, in the case of anticancer activity, thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound may have similar effects.
Action Environment
The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-bromothiazole typically involves the bromination of 4-benzylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-bromothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Nucleophilic Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiazoles or modified thiazole rings
Scientific Research Applications
Medicinal Chemistry
4-Benzyl-2-bromothiazole and its derivatives are being explored for their potential as therapeutic agents. The thiazole ring structure is known for conferring various biological activities, making these compounds valuable in drug development.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted that certain thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.6 to 125 µg/mL against E. coli and Candida albicans .
Anticancer Properties
The compound has also been assessed for anticancer potential. Some studies have reported that thiazole derivatives can inhibit cancer cell growth through apoptosis induction in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells . The mechanism often involves the modulation of apoptotic pathways, indicating a promising avenue for cancer therapy.
Agricultural Applications
This compound has been investigated for its potential use in agriculture, particularly as a pesticide or fungicide. The thiazole ring is known for its ability to interact with biological systems, which can be harnessed for protecting crops from diseases.
Fungicidal Activity
Thiazole compounds have shown efficacy as systemic fungicides against a variety of plant pathogens. For example, they can prevent diseases such as scab in pears and anthracnose in various fruits . The structural characteristics of this compound may enhance its effectiveness compared to other agricultural chemicals.
Material Science
In addition to biological applications, this compound is being explored for its potential use in material science, particularly in the development of novel materials with unique properties.
Nanotechnology
The integration of thiazole compounds into nanotechnology applications is an emerging field. Thiazoles can serve as building blocks for creating nanoparticles that exhibit specific functionalities, such as enhanced drug delivery systems or biosensors . The unique chemical properties of this compound could lead to innovative applications in biomedicine and environmental sensing.
Case Studies
Comparison with Similar Compounds
Similar Compounds
4-Benzylthiazole: Lacks the bromine atom at the 2-position, resulting in different reactivity and biological activity.
2-Bromo-4-methylthiazole: Substituted with a methyl group instead of a benzyl group, leading to variations in chemical properties and applications.
4-Phenyl-2-bromothiazole: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties
Uniqueness
4-Benzyl-2-bromothiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields of research and industry .
Biological Activity
4-Benzyl-2-bromothiazole is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring with a bromine atom at the 2-position and a benzyl group at the 4-position. This specific arrangement is believed to enhance its biological activity compared to other thiazole derivatives.
Property | Details |
---|---|
Molecular Formula | |
Structural Features | Thiazole ring, bromine substitution, benzyl group |
Biological Activities | Antimicrobial, anticancer, anti-inflammatory |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a study by Karegoudar et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. Research has indicated that related compounds can inhibit specific molecular targets associated with cancer cell growth.
Research Findings:
A study highlighted that thiazoles could interact with cellular pathways involved in tumorigenesis, leading to apoptosis in cancer cells . The presence of the bromine atom and benzyl group in this compound may enhance its interaction with these targets, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: The compound may inhibit microbial enzymes or alter membrane permeability.
- Anticancer Mechanism: It can induce apoptosis by activating caspases or inhibiting cell cycle progression.
- Anti-inflammatory Effects: It may reduce the production of inflammatory mediators by interfering with signaling pathways.
Properties
IUPAC Name |
4-benzyl-2-bromo-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIKIPBSSDODGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607170 | |
Record name | 4-Benzyl-2-bromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73553-79-4 | |
Record name | 4-Benzyl-2-bromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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